molecular formula C6H16N2 B14751582 Hexane-1,3-diamine CAS No. 589-54-8

Hexane-1,3-diamine

Cat. No.: B14751582
CAS No.: 589-54-8
M. Wt: 116.20 g/mol
InChI Key: RPLXGDGIXIJNQD-UHFFFAOYSA-N
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Description

Hexane-1,3-diamine is an organic compound with the molecular formula C6H16N2 It is a diamine, meaning it contains two amine groups (-NH2) attached to a hexane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexane-1,3-diamine can be synthesized through several methods. One common approach involves the hydrogenation of adiponitrile, a process that typically uses catalysts such as cobalt and iron. The reaction is conducted in the presence of ammonia, which helps to stabilize the intermediate products .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of Raney nickel as a catalyst. This method operates without ammonia and at lower pressures and temperatures, making it more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions: Hexane-1,3-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the amine groups, which are highly reactive.

Common Reagents and Conditions:

    Oxidation: Typically involves reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Commonly uses hydrogen gas in the presence of a metal catalyst.

    Substitution: Often involves halogenating agents like chlorine or bromine.

Major Products: The reactions of this compound can yield a variety of products, including hexamethyleneimine and bis(hexamethylenetriamine), depending on the specific conditions and reagents used .

Scientific Research Applications

Hexane-1,3-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which hexane-1,3-diamine exerts its effects involves its interaction with various molecular targets. The amine groups can form hydrogen bonds with other molecules, influencing their structure and reactivity. This property is particularly useful in polymer chemistry, where this compound acts as a cross-linking agent .

Comparison with Similar Compounds

    Hexane-1,6-diamine:

    Pentylamine: Contains a shorter carbon chain and only one amine group.

    Cadaverine: A diamine with a similar structure but derived from lysine.

Uniqueness: Hexane-1,3-diamine is unique due to the positioning of its amine groups, which confer distinct chemical properties and reactivity compared to its analogs .

Properties

CAS No.

589-54-8

Molecular Formula

C6H16N2

Molecular Weight

116.20 g/mol

IUPAC Name

hexane-1,3-diamine

InChI

InChI=1S/C6H16N2/c1-2-3-6(8)4-5-7/h6H,2-5,7-8H2,1H3

InChI Key

RPLXGDGIXIJNQD-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCN)N

Origin of Product

United States

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